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Compound of Interest

Compound Name: GSK6853

Cat. No.: B15570549 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profile of GSK6853, a potent

BRPF1 inhibitor, with other well-established BET (Bromodomain and Extra-Terminal) family

inhibitors. The information presented herein is supported by experimental data from publicly

available studies, offering a resource for researchers evaluating inhibitors for their studies.

Executive Summary
GSK6853 is a highly potent and selective chemical probe for the BRPF1 bromodomain.[1] It

exhibits exceptional selectivity, with a reported greater than 1600-fold preference for BRPF1

over a wide panel of other human bromodomains.[1] This high degree of selectivity makes

GSK6853 a valuable tool for specifically interrogating the biological functions of BRPF1. In

contrast, widely used BET inhibitors such as JQ1, I-BET762 (Molibresib), and OTX015

(Birabresib) are characterized as pan-BET inhibitors, demonstrating potent inhibition across the

BET family members (BRD2, BRD3, and BRD4) but with less discrimination against other

bromodomain families compared to the targeted selectivity of GSK6853.

Comparative Selectivity Profile
The following table summarizes the available quantitative data on the selectivity of GSK6853
against BRPF1 and compares it to the selectivity of prominent pan-BET inhibitors against their

primary targets.
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Inhibitor
Primary
Target(s)

BRPF1 pKd
BET Family
Inhibition

Selectivity
over other
Bromodomain
s

GSK6853 BRPF1 9.5 Weak >1600-fold

JQ1
BRD2, BRD3,

BRD4

Not reported as

primary

Potent (nM range

Kd)

High selectivity

for BET family

I-BET762
BRD2, BRD3,

BRD4

Not reported as

primary

Potent (nM range

IC50/Kd)

High selectivity

for BET family

OTX015
BRD2, BRD3,

BRD4

Not reported as

primary

Potent (nM range

EC50/IC50)

High selectivity

for BET family

Note: Direct head-to-head BROMOscan data for all compounds against the same

comprehensive panel is not publicly available. The selectivity of JQ1, I-BET762, and OTX015 is

primarily characterized against the BET family.

Signaling Pathway and Inhibitor Specificity
The diagram below illustrates the specificity of GSK6853 for the BRPF1 bromodomain, a

component of the MOZ/MORF histone acetyltransferase complexes, in contrast to pan-BET

inhibitors that target the bromodomains of BRD2, BRD3, and BRD4.
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Caption: Specificity of GSK6853 for BRPF1 vs. pan-BET inhibitors.

Experimental Protocols
Detailed methodologies for key assays cited in the determination of inhibitor selectivity are

provided below.

BROMOscan® Assay
The BROMOscan® technology is a competitive binding assay used to determine the

dissociation constants (Kd) of compounds against a large panel of bromodomains.

Principle: The assay measures the ability of a test compound to compete with a proprietary,

immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain

bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower

amount of bound bromodomain in the presence of the test compound indicates stronger

binding.
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Workflow:

A panel of DNA-tagged bromodomains is used.

Each bromodomain is incubated with the immobilized ligand in the presence of varying

concentrations of the test compound.

After an incubation period to reach equilibrium, unbound proteins are washed away.

The amount of bound bromodomain is quantified by qPCR.

The results are used to calculate the dissociation constant (Kd) for the interaction between

the test compound and each bromodomain.
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Caption: BROMOscan® workflow for determining inhibitor selectivity.

Time-Resolved Fluorescence Energy Transfer (TR-FRET)
Assay
TR-FRET assays are a common method for measuring the binding affinity of inhibitors to

bromodomains in a solution-based format.
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Principle: This assay relies on the transfer of energy from a donor fluorophore (e.g., Europium

chelate) to an acceptor fluorophore (e.g., APC) when they are in close proximity. A biotinylated

histone peptide is bound to a streptavidin-donor fluorophore conjugate, and the bromodomain

is tagged with an antibody conjugated to the acceptor fluorophore. When the bromodomain

binds to the histone peptide, FRET occurs. A test compound that inhibits this interaction will

disrupt FRET, leading to a decrease in the acceptor signal.

Protocol Outline:

Reagents are prepared in an appropriate assay buffer.

The test compound is serially diluted.

The bromodomain, biotinylated histone peptide, and the donor and acceptor fluorophores

are added to the assay plate.

The plate is incubated to allow the binding reaction to reach equilibrium.

The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence

measurements.

IC50 values are calculated from the dose-response curves.

NanoBRET™ Cellular Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound

binding to a target protein within intact cells.

Principle: A target protein is expressed in cells as a fusion with NanoLuc® luciferase (the

energy donor). A cell-permeable fluorescent tracer that binds to the target protein acts as the

energy acceptor. When the tracer binds to the NanoLuc®-fusion protein, BRET occurs. A test

compound that enters the cell and binds to the target protein will compete with the tracer,

leading to a decrease in the BRET signal in a dose-dependent manner.

Protocol Outline:

Cells are transiently transfected with a plasmid encoding the NanoLuc®-bromodomain fusion

protein.
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Transfected cells are plated in an assay plate.

The test compound is serially diluted and added to the cells.

The NanoBRET™ tracer is added to the cells.

The plate is incubated to allow for compound entry and binding.

The NanoBRET™ substrate is added, and the donor and acceptor emission signals are

measured.

The BRET ratio is calculated, and IC50 values are determined from the dose-response

curves.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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